10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(2-chlorophenyl)-4-oxo-1-azetidinyl)amino)acetyl)-
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Overview
Description
10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(2-chlorophenyl)-4-oxo-1-azetidinyl)amino)acetyl)- is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(2-chlorophenyl)-4-oxo-1-azetidinyl)amino)acetyl)- typically involves multi-step organic reactions. The process may start with the preparation of the phenothiazine core, followed by acetylation and subsequent attachment of the azetidinyl group. Common reagents used in these steps include acetic anhydride, chlorinating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenothiazine core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro-substituted phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted phenothiazine derivatives
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, phenothiazine derivatives are often explored for their potential as enzyme inhibitors or modulators of biological pathways.
Medicine
Phenothiazine compounds have a long history of use as antipsychotic and antiemetic agents
Industry
In the industrial sector, phenothiazine derivatives are used as stabilizers in polymers and as intermediates in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(2-chlorophenyl)-4-oxo-1-azetidinyl)amino)acetyl)- likely involves interaction with various molecular targets, including enzymes and receptors. The phenothiazine core can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: A well-known antipsychotic agent with a phenothiazine core.
Promethazine: An antiemetic and antihistamine with a similar structure.
Thioridazine: Another antipsychotic with structural similarities.
Uniqueness
What sets 10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(2-chlorophenyl)-4-oxo-1-azetidinyl)amino)acetyl)- apart is the presence of the azetidinyl group, which may confer unique biological activities and chemical reactivity compared to other phenothiazine derivatives.
Properties
CAS No. |
89258-16-2 |
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Molecular Formula |
C25H19Cl2N3O3S |
Molecular Weight |
512.4 g/mol |
IUPAC Name |
1-[[2-(2-acetylphenothiazin-10-yl)-2-oxoethyl]amino]-3-chloro-4-(2-chlorophenyl)azetidin-2-one |
InChI |
InChI=1S/C25H19Cl2N3O3S/c1-14(31)15-10-11-21-19(12-15)29(18-8-4-5-9-20(18)34-21)22(32)13-28-30-24(23(27)25(30)33)16-6-2-3-7-17(16)26/h2-12,23-24,28H,13H2,1H3 |
InChI Key |
ODRIBGIIYZBCEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CNN4C(C(C4=O)Cl)C5=CC=CC=C5Cl |
Origin of Product |
United States |
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